molecular formula C10H13NO5S B2838028 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid CAS No. 195052-25-6

2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid

Cat. No.: B2838028
CAS No.: 195052-25-6
M. Wt: 259.28
InChI Key: AVGHWDMNPUHFBQ-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid is a chemical compound of interest in medicinal chemistry and life sciences research. Compounds featuring a phenylsulfonyl moiety, similar to this one, are frequently investigated for their potential as key intermediates in organic synthesis or for their biological activity in various assay systems. For instance, structurally related sulfonamide derivatives have been explored in pharmaceutical research for their interactions with cellular targets. The presence of both sulfonyl and carboxylic acid functional groups makes this molecule a versatile building block for further chemical derivatization, such as the formation of amide bonds. Researchers might utilize this compound in the development of enzyme inhibitors or as a precursor for more complex molecules. This product is specifically labeled for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonyl-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-11(7-10(12)13)17(14,15)9-5-3-8(16-2)4-6-9/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGHWDMNPUHFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with methylamine, followed by the addition of chloroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Sulfonyl Group

The sulfonyl moiety participates in:

  • Nucleophilic substitutions : Reacts with amines or alcohols under basic conditions to form sulfonamides or sulfonate esters.

  • Reduction resistance : Unlike thioethers, the sulfonyl group is stable toward common reducing agents like NaBH₄ ( ).

Methylamino Group

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives.

  • Alkylation : Forms quaternary ammonium salts when treated with alkyl halides ( ).

Acetic Acid Moiety

  • Esterification : Converts to methyl or ethyl esters using methanol/ethanol in the presence of H₂SO₄.

  • Salt formation : Reacts with bases like NaOH to form water-soluble sodium salts ( ).

Oxidation of Thio Precursors

Reaction StepReagents/ConditionsProductYieldSource
Thio → Sulfonyl oxidation30% H₂O₂ in acetic acid, 25°C2-[(4-methoxyphenyl)sulfonyl] intermediate85–92%

Esterification of Carboxylic Acid

SubstrateReagentsProductNotes
2-[(4-MPSM)amino]acetic acidMeOH, H₂SO₄, refluxMethyl 2-[(4-MPSM)amino]acetateRf = 0.5 (EtOAc/MeOH 4:1)

Acidity and pKa Analysis

The compound’s acidity is governed by its sulfonamide and carboxylic acid groups. Comparative pKa values from analogous structures include:

CompoundFunctional GrouppKaSource
2-Furansulfonamide (4-methoxy)Sulfonamide6.32
Acetic acidCarboxylic acid4.76

This data suggests the carboxylic acid group (pKa ~2.8–3.5) is more acidic than the sulfonamide (pKa ~6.3), directing reactivity toward base-catalyzed deprotonation at the acid moiety ( ).

Stability and Degradation

  • Thermal stability : Decomposes above 270°C (mp observed at 271–272°C) ( ).

  • Hydrolysis : Susceptible to acidic hydrolysis of the sulfonamide bond at >100°C in HCl/EtOH ( ).

Scientific Research Applications

Therapeutic Applications

1. Anti-inflammatory Properties

The compound has been identified as having significant anti-inflammatory effects. Research indicates that it can inhibit tumor necrosis factor-alpha (TNF-α) production, which is crucial in the inflammatory response associated with conditions such as rheumatoid arthritis and psoriasis. The (+) enantiomer of this compound is noted for its ability to ameliorate experimental arthritis by blocking TNF-α production from human rheumatoid synovial cells .

Case Study: Psoriasis Treatment

  • Study Design: An accelerated program was initiated to evaluate the efficacy of this compound in treating psoriasis.
  • Findings: The compound demonstrated a reduction in psoriasis symptoms in clinical trials, suggesting its potential as a novel oral immunomodulator .

2. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, demonstrating significant activity against methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

  • Study Design: A series of derivatives were synthesized and tested for their antimicrobial properties.
  • Findings: Certain derivatives exhibited potent activity comparable to standard antibiotics, reducing bacterial burden in skin wound models by over 90% .

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives. Modifications to the methoxy and sulfonamide groups have been shown to enhance both anti-inflammatory and antimicrobial activities.

Table: Structure-Activity Relationship of Derivatives

Derivative Activity Remarks
2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acidModerate anti-inflammatoryEffective against TNF-α production
N-(4-methoxyphenyl)sulfonyl-2,5-dimethylanilino]acetic acidHigh antimicrobialEffective against MRSA
4-Acetylaminoisoindoline derivativeStrong anti-inflammatoryPromising results in arthritis models

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(N-(4-Methoxyphenyl)sulfamoyl)acetic acid
  • Structure: Features a sulfamoyl (-SO₂NH-) group instead of a sulfonyl-methylamino (-SO₂N(CH₃)-) moiety.
  • Synthesis: Prepared via hydrolysis of ethyl 2-(N-(4-methoxyphenyl)sulfamoyl)acetate, yielding 82% as a white solid (mp 166–168°C). Key spectroscopic ¹H NMR: δ 3.70 (s, CH₂), 3.73 (s, OCH₃), aromatic protons at 6.90–7.17 ppm . HRMS: [M-H]⁻ at m/z 246.0381 (C₉H₁₁NO₅S) .
  • Key Differences : The absence of a methyl group on the sulfonamide nitrogen reduces steric hindrance compared to the target compound.
2-[[3-Cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl]acetic acid
  • Structure: Contains a pyridine ring substituted with cyano, 4-methoxyphenyl, and phenyl groups, linked via a sulfanyl (-S-) bridge to acetic acid.
2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid
  • Structure : Incorporates a methoxyethanesulfonyl group on the phenyl ring.
  • Physicochemical Properties : Molecular weight 258.3 g/mol (C₁₁H₁₄O₅S). This compound highlights the impact of alkoxy-sulfonyl substituents on solubility and bioavailability .

Functional Analogues: Furoquinolinyl and Oxadiazole Derivatives

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid
  • Synthesis: Produced via a multicomponent reaction (8-hydroxyquinoline, 4-methoxyphenylglyoxal, Meldrum’s acid) in 68% yield.
  • Characterization: ¹H/¹³C NMR: Key signals include δ 8.95–7.17 ppm (aromatic protons) and δ 171.99 (C=O) . HRMS: [M+H]⁺ at m/z 334.1074 (C₂₀H₁₅NO₄) .
  • Applications: Furoquinoline derivatives are explored for their antitumor and antimicrobial activities .
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid
  • Structure : Contains an oxadiazole ring linked to acetic acid.
  • Applications : Used in drug discovery for its heterocyclic scaffold, which enhances metabolic stability .
2-(4-Methoxyphenyl)acetic acid
  • Role: A plasma metabolite with high sensitivity and specificity as a biomarker for non-small cell lung cancer (NSCLC) .
Thiazolidinone Derivatives (e.g., Compound 3d in )
  • Activity : Exhibited antitumor effects against renal, lung, and ovarian cancers (logGI₅₀ = -5.38) .
  • Structural Relevance : Sulfonamide and acetic acid groups are critical for binding to enzyme active sites, indicating possible therapeutic avenues for the target compound.

Biological Activity

2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid, a compound featuring a sulfonyl group and a methoxyphenyl moiety, has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C11_{11}H15_{15}N1_{1}O4_{4}S
  • Molecular Weight : Approximately 273.31 g/mol
  • Functional Groups : Methoxy group, sulfonamide, and acetic acid derivative.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites in enzymes, inhibiting their activity.
  • Receptor Modulation : The methoxyphenyl ring may interact with hydrophobic pockets in proteins or receptors, influencing their function and signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies showed that related sulfonamide derivatives demonstrated significant inhibition against various bacterial strains, suggesting a potential application in treating infections .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory effects. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines, thus providing a basis for its use in inflammatory diseases .

Anticancer Potential

Preliminary studies have shown that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. The IC50_{50} values observed were indicative of its potential as an anticancer drug .

Table 1: Summary of Biological Activities

Activity TypeTest ModelObservationsReference
AntimicrobialBacterial strainsSignificant inhibition observed
Anti-inflammatoryIn vitro cytokine assaysReduced cytokine production
AnticancerVarious cancer cell linesCytotoxic effects with IC50_{50} values indicating efficacy

Case Study: Anticancer Activity

In a notable study, the compound was tested against human breast cancer cell lines (MCF-7). The results indicated an IC50_{50} value of approximately 125 µM, showcasing its potential as a therapeutic agent. Further investigations revealed that the presence of the methoxy group significantly enhanced its cytotoxicity compared to similar compounds lacking this modification .

Q & A

What are the optimal synthetic routes for 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid?

Basic Research Question
The compound is synthesized via hydrolysis of ethyl 2-(N-(4-methoxyphenyl)sulfamoyl)acetate under basic conditions, yielding 82% of the target acid. Key steps include:

  • Reagents : Ethyl ester precursor, aqueous sodium hydroxide for hydrolysis, and acidification for neutralization.
  • Conditions : Reaction completion is monitored via TLC or HPLC. The product is isolated as a white solid (mp 166–168°C) and characterized by 1^1H NMR and HRMS .
    Methodological Note : Optimize reaction time and temperature to minimize byproducts. Purification via recrystallization or column chromatography enhances purity.

Which analytical techniques are critical for characterizing this compound?

Basic Research Question
Rigorous characterization employs:

  • 1^1H NMR : Peaks at δ 3.70 (s, 2H, CH2_2), 3.73 (s, 3H, OCH3_3), and aromatic protons (δ 6.90–7.17) confirm structure .
  • HRMS : [M-H]^- at m/z 246.0381 (calculated: 245.0358) validates molecular composition .
  • Melting Point : Sharp mp (166–168°C) indicates purity.
    Methodological Note : Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH). Cross-validate with IR spectroscopy for sulfonamide functional groups.

How can this compound serve as a precursor for bioactive sulfonamide derivatives?

Advanced Research Question
The sulfonamide moiety enables diverse derivatization for drug discovery:

  • Condensation Reactions : React with aldehydes (e.g., 2,6-dimethoxy-4-hydroxybenzaldehyde) to form ethenesulfonamide analogues. Example: (E)-N-aryl-2-arylethenesulfonamides show potential as kinase inhibitors .
  • Structural Modifications : Introduce substituents at the methoxy or sulfamoyl groups to tune pharmacokinetics (e.g., solubility, bioavailability).
    Methodological Note : Screen derivatives using in vitro assays (e.g., enzyme inhibition) and correlate substituent effects with activity via QSAR modeling.

How can reaction parameters be optimized to improve yield and purity?

Advanced Research Question
Key variables for optimization:

  • Hydrolysis Conditions : Adjust NaOH concentration and temperature to balance reaction rate and ester stability.
  • Acidification : Use controlled HCl addition to precipitate the product while avoiding decomposition.
  • Purification : Employ gradient elution in column chromatography (e.g., hexane/ethyl acetate) for high-resolution separation of polar byproducts .
    Data Contradiction Analysis : If yields drop below 80%, assess ester precursor purity or side reactions (e.g., sulfonamide oxidation).

What strategies address solubility challenges in biological assays?

Advanced Research Question
While the free acid form has limited aqueous solubility, consider:

  • Salt Formation : Convert to sodium or potassium salts (common for carboxylic acids) to enhance solubility.
  • Co-solvents : Use DMSO (≤10% v/v) for in vitro studies, as demonstrated for structurally related metabolites .
  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, with intracellular hydrolysis releasing the active form.

How does the sulfonamide group influence electronic properties and reactivity?

Advanced Research Question
The sulfonamide group:

  • Electron-Withdrawing Effects : Stabilizes adjacent CH2_2 via resonance, altering pKa of the carboxylic acid (critical for ionization in physiological conditions).
  • Hydrogen Bonding : The NH group participates in H-bonding with target proteins, enhancing binding affinity in enzyme inhibition studies .
    Methodological Note : Computational studies (DFT, molecular docking) can predict electronic effects and guide rational design of derivatives.

What are the contradictions in reported bioactivity data for structural analogs?

Advanced Research Question
Discrepancies arise in biomarker specificity:

  • Example : 2-(4-Methoxyphenyl)acetic acid (a structural analog) shows high specificity for NSCLC diagnosis , but sulfonamide derivatives may exhibit off-target effects due to broader protein interactions.
    Resolution Strategy : Validate target engagement via competitive binding assays (e.g., SPR, ITC) and cross-reference with transcriptomic/proteomic datasets.

How to design SAR studies for sulfonamide-based therapeutics?

Advanced Research Question
Structure-Activity Relationship (SAR) frameworks require:

  • Core Modifications : Vary substituents on the phenyl ring (e.g., halogens, alkyl groups) to assess steric/electronic impacts.
  • Functional Group Additions : Introduce amino or hydroxyl groups to enhance hydrogen-bonding capacity.
  • In Silico Screening : Use molecular dynamics to simulate binding modes and prioritize synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid
Reactant of Route 2
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2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid

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